molecular formula C26H32N2O4 B5215533 methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate

methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate

Cat. No. B5215533
M. Wt: 436.5 g/mol
InChI Key: NXOJSMUPYSCISR-UHFFFAOYSA-N
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Description

Methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the piperidine class of organic compounds and is commonly referred to as a piperidine derivative.

Mechanism of Action

The exact mechanism of action of methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may also possess neuroprotective properties, which could make it a promising therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may also modulate the activity of certain neurotransmitters in the brain, which could be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate in lab experiments is its high potency and selectivity. This compound has been shown to possess significant anti-cancer activity at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of potential future directions for research on methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound, which could make it more accessible for use in lab experiments and clinical trials. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in other areas of scientific research. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent for the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate involves a multi-step process that requires the use of various chemical reagents. The initial step involves the reaction of 4-(1-piperidinylcarbonyl)phenol with 4-chloromethylbenzoic acid to form the intermediate product, 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoic acid. This intermediate product is then methylated using dimethyl sulfate to yield the final product, methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate.

Scientific Research Applications

Methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to possess significant anti-cancer activity. Additionally, this compound has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 4-[[4-[4-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-31-26(30)22-7-5-20(6-8-22)19-27-17-13-24(14-18-27)32-23-11-9-21(10-12-23)25(29)28-15-3-2-4-16-28/h5-12,24H,2-4,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOJSMUPYSCISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate

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